N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide
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Overview
Description
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbutanoic acid with 4-aminophenyl-3-oxopropanoic acid under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparison with Similar Compounds
N-[4-(hydroxyamino)phenyl]acetamide: Similar structure but with a shorter carbon chain.
4-phenylbutanamide: Lacks the hydroxyamino and oxopropyl groups.
N-(4-hydroxyphenyl)acetamide: Known for its analgesic properties.
Uniqueness: N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide is unique due to the presence of both hydroxyamino and oxopropyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
656261-27-7 |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C19H22N2O3/c22-18(8-4-7-15-5-2-1-3-6-15)20-17-12-9-16(10-13-17)11-14-19(23)21-24/h1-3,5-6,9-10,12-13,24H,4,7-8,11,14H2,(H,20,22)(H,21,23) |
InChI Key |
HPUDPTOVKTZESW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCC(=O)NO |
Origin of Product |
United States |
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